H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Beschreibung

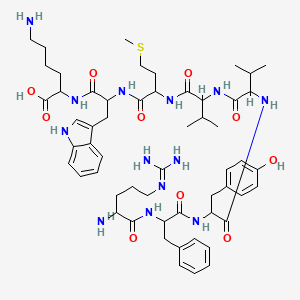

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPWCMITEMLEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81N13O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for H Arg Phe Tyr Val Val Met Trp Lys Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides. peptide.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

Fmoc-Based SPPS Protocols and Optimization

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted protocol in SPPS due to its use of a base-labile α-amino protecting group, which allows for milder acidic conditions for the final cleavage from the resin, thus preserving sensitive residues. nih.gov The synthesis of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH via Fmoc-SPPS would commence from the C-terminus, with Fmoc-Lys(Boc)-OH being the first amino acid attached to the resin.

A significant challenge in the synthesis of this peptide is the presence of the consecutive valine residues (Val-Val), which can lead to incomplete coupling reactions due to steric hindrance and the tendency of the growing peptide chain to aggregate. luxembourg-bio.com To address this, optimization of the coupling protocol is crucial. Strategies include:

Double Coupling: Repeating the coupling step for the valine residues and subsequent amino acids can help drive the reaction to completion.

Elevated Temperatures: Performing the coupling reactions at higher temperatures can disrupt secondary structures that hinder reactivity.

Chaotropic Agents: The addition of chaotropic agents can help to break up aggregates and improve solvation of the peptide chain.

Monitoring the completeness of each coupling and deprotection step is essential. The Kaiser test is a common method for detecting free primary amines, although it is not effective for proline or other secondary amines. chempep.com

Choice of Resins and Linkers

The selection of an appropriate resin and linker is critical for a successful SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several options are available.

Wang Resin: This is a popular choice for the synthesis of peptide acids. However, peptides with a C-terminal cysteine are prone to racemization and other side reactions on this resin. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-sensitive resin allows for the mild cleavage of the peptide, preserving the acid-labile side-chain protecting groups if necessary. This is particularly advantageous for preparing protected peptide fragments for subsequent use in solution-phase synthesis. peptide.com

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Good loading capacity, cost-effective. | Can lead to side reactions with sensitive C-terminal residues. |

| 2-Chlorotrityl Chloride Resin | Trityl | Mild acid (e.g., 1% TFA in DCM) | Allows for mild cleavage, suitable for protected fragments. | More expensive, lower loading capacity. |

Coupling Reagents and Additives (e.g., HBTU/HOBt)

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available, each with its own advantages and potential for side reactions. peptide.com

A common and effective combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) and a tertiary base such as DIPEA (N,N-Diisopropylethylamine) . sigmaaldrich.com HBTU/HOBt forms an active ester that reacts efficiently with the free amine of the growing peptide chain. peptide.com

For difficult couplings, such as those involving the sterically hindered valine residues, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. sigmaaldrich.com

| Coupling Reagent | Additive | Base | Key Features |

| HBTU | HOBt | DIPEA | Efficient, minimizes racemization. |

| HATU | HOAt | DIPEA | More reactive, suitable for difficult couplings. |

| DIC/HOBt | HOBt | - | Carbodiimide-based, cost-effective. |

Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly Trifluoroacetic acid (TFA) . thermofisher.com

The presence of sensitive residues in this compound, namely Met, Trp, Tyr, and Arg, necessitates the use of a carefully formulated cleavage cocktail containing scavengers to prevent side reactions.

Methionine (Met): Prone to oxidation to methionine sulfoxide. nih.govacs.org

Tryptophan (Trp): The indole (B1671886) side chain is susceptible to alkylation by carbocations generated during deprotection. Using a Boc protecting group on the indole nitrogen (Trp(Boc)) is highly recommended. sigmaaldrich.compeptide.com

Tyrosine (Tyr): The phenolic side chain can also be alkylated.

Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group requires sufficient cleavage time for complete removal. peptide.com

A common cleavage cocktail for such a peptide would be a mixture of TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.compeptide.com

| Amino Acid | Protecting Group | Potential Side Reaction during Cleavage | Scavenger/Strategy |

| Arg | Pbf | Incomplete deprotection | Extended cleavage time |

| Tyr | tBu | Alkylation | TIS, Water |

| Met | - | Oxidation, S-alkylation | EDT, Thioanisole |

| Trp | Boc | Alkylation of indole ring | TIS, EDT, using Trp(Boc) |

| Lys | Boc | - | Water |

Solution-Phase Peptide Synthesis (SoPPS) Techniques

While SPPS is dominant, solution-phase peptide synthesis (SoPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex targets. ekb.eg

Fragment Condensation Methods

For a peptide of this length, a convergent strategy involving the synthesis of protected peptide fragments followed by their coupling in solution is often more efficient than a linear stepwise approach. springernature.com This is known as fragment condensation. researchgate.netnih.gov

A possible fragment condensation strategy for this compound could involve the synthesis of two or three smaller, protected peptide fragments via SPPS, which are then cleaved from the resin while keeping their side-chain protecting groups intact. These fragments are then coupled in solution.

For example, one could envision the synthesis of the following protected fragments:

Fragment 1: Boc-Arg(Pbf)-Phe-Tyr(tBu)-OH

Fragment 2: H-Val-Val-Met-Trp(Boc)-Lys(Boc)-OH

These fragments would then be coupled in solution using coupling reagents similar to those used in SPPS. A critical consideration in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. The choice of coupling reagents and conditions must be carefully optimized to minimize this side reaction.

The successful synthesis of this compound requires a careful and optimized approach, whether through a linear solid-phase methodology or a convergent solution-phase strategy. The challenges posed by its specific amino acid sequence can be overcome through the judicious selection of resins, protecting groups, coupling reagents, and cleavage conditions, along with diligent in-process monitoring.

Challenges and Advantages of SoPPS for Octapeptides

Solution-Phase Peptide Synthesis (SoPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), represents the classical approach to creating peptide bonds. While Solid-Phase Peptide Synthesis (SPPS) has become the dominant method for many applications due to its ease of automation and purification, SoPPS retains significant advantages, particularly for the large-scale production of shorter peptides like the target octapeptide. neulandlabs.comamericanpeptidesociety.orgspringernature.com

Advantages: One of the primary benefits of SoPPS is its scalability. americanpeptidesociety.org The reactions are conducted entirely in a homogenous solution, which allows for easier scale-up for industrial manufacturing compared to the limited loading capacity of resins in SPPS. neulandlabs.comamericanpeptidesociety.org This method can be more cost-effective for producing large quantities of high-quality peptides. neulandlabs.com Furthermore, SoPPS offers precise control over reaction conditions and can sometimes result in higher yields with fewer side reactions for shorter peptide sequences. americanpeptidesociety.org Purification of intermediates is possible after each step, which can help in managing impurities throughout the synthesis.

| Feature | Advantages of SoPPS for Octapeptides | Challenges of SoPPS for Octapeptides |

| Scalability | High; suitable for large-scale industrial production. americanpeptidesociety.org | - |

| Cost-Effectiveness | Potentially lower costs for large quantities. neulandlabs.com | Purification costs can be high. americanpeptidesociety.org |

| Purification | Allows for purification of intermediates at each step. | Complex and time-consuming purification steps required. americanpeptidesociety.org |

| Yield & Purity | Can lead to higher yields and purity for shorter peptides. americanpeptidesociety.org | Risk of low yields due to handling losses during purification. |

| Aggregation | - | Challenging for sequences prone to aggregation. americanpeptidesociety.org |

| Process Time | - | Generally slower than SPPS due to purification steps. |

Hybrid Solid-Solution Phase Synthesis

A hybrid approach combines the advantages of both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SoPPS) to overcome some of their individual limitations. neulandlabs.com This strategy is particularly useful for the synthesis of longer peptides and those with difficult sequences. neulandlabs.comambiopharm.com

In the context of synthesizing this compound, a hybrid strategy would involve creating smaller, protected peptide fragments using SPPS and then coupling these fragments together in solution. neulandlabs.com For instance, two tetrapeptide fragments, such as H-Arg(Pbf)-Phe-Tyr(tBu)-Val-OH and H-Val-Met-Trp(Boc)-Lys(Boc)-OH, could be synthesized separately on a solid support. After cleavage from the resin and purification, these two fragments would be condensed in solution to form the final octapeptide.

This method leverages the speed and efficiency of SPPS for creating the initial building blocks while utilizing the strengths of SoPPS for the crucial coupling of larger segments, which can be difficult on a solid support due to steric hindrance. ambiopharm.com The hybrid approach can mitigate issues like aggregation that may occur during the step-by-step elongation in a standard SPPS procedure. neulandlabs.com

Emerging Green Chemistry Approaches in Peptide Synthesis

The conventional methods of peptide synthesis, particularly SPPS, are notorious for their negative environmental impact, primarily due to the extensive use of hazardous organic solvents and reagents. advancedchemtech.comnih.gov Consequently, there is a significant movement towards developing more sustainable and "green" synthetic practices. nih.gov These efforts focus on solvent substitution, reduction, and exploring alternative synthetic methodologies. nih.gov

A major focus of green peptide chemistry is the replacement of commonly used polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have serious toxicity concerns. rsc.org Researchers have identified several greener alternatives that can be employed in the synthesis of peptides like this compound. rsc.orgbiotage.com

Key Green Chemistry Strategies:

Green Solvents: Alternatives to DMF and DCM include water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and propylene (B89431) carbonate. advancedchemtech.comrsc.orgbiotage.comacs.org Using water as a solvent is highly desirable as it is environmentally benign, though it presents challenges related to the solubility of traditionally protected amino acids. advancedchemtech.comnih.gov

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems allows for better control of reaction conditions, potentially leading to higher conversion rates and significantly less waste. advancedchemtech.com This approach minimizes the need for large excesses of reagents and solvents.

Optimized Protocols: Strategies to reduce waste include minimizing the number of washing and purification steps by optimizing reaction conditions and using more efficient reagents. advancedchemtech.com Additionally, developing trifluoroacetic acid (TFA)-free cleavage protocols helps to avoid the generation of hazardous waste. advancedchemtech.com The use of 4-methylpiperidine (B120128) (4-MP) instead of piperidine (B6355638) for Fmoc-deprotection can also lead to purer products and less hazardous byproducts. advancedchemtech.com

The following table summarizes some of the proposed green solvent alternatives for peptide synthesis:

| Green Solvent | Rationale for Use | Potential Challenges |

| Water (H₂O) | Environmentally benign, non-toxic, and non-flammable. advancedchemtech.com | Low solubility of common Boc- and Fmoc-protected amino acids. nih.gov |

| Ethanol (EtOH) | Sustainable and can improve yield and purity in some cases. advancedchemtech.com | May not be suitable for all coupling or deprotection steps. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Substantially less toxic than DMF or NMP; can achieve good crude purity. biotage.com | Deprotection conditions are highly sensitive to solvent choice and require optimization. biotage.com |

| Cyclopentylmethyl ether (CPME) | Found to be significantly less toxic than DMF or NMP. biotage.com | Performance can be sensitive to reaction conditions and may require optimization. biotage.com |

| Propylene Carbonate (PC) | A green polar aprotic solvent that can replace DMF and DCM in both solution and solid-phase synthesis. rsc.orgacs.org | May require specific resins like ChemMatrix for optimal performance in SPPS. rsc.orgacs.org |

Advanced Spectroscopic and Biophysical Characterization of H Arg Phe Tyr Val Val Met Trp Lys Oh

Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequence Verification

Mass spectrometry is an indispensable tool for the primary characterization of peptides, offering high precision and sensitivity. It is fundamentally used to confirm the molecular weight and verify the amino acid sequence of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular mass of the peptide. This technique distinguishes between molecules with very similar masses, providing a high degree of confidence in the elemental composition. For this compound (Chemical Formula: C₅₈H₈₇N₁₃O₁₁S), the theoretical monoisotopic mass is calculated and compared against the experimentally observed mass. The high accuracy of HRMS, typically within a few parts per million (ppm), confirms the peptide's identity and purity.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅₈H₈₇N₁₃O₁₁S |

| Theoretical Monoisotopic Mass (M) | 1173.6376 Da |

| Observed Ion (e.g., [M+H]⁺) | 1174.6449 Da |

| Mass Accuracy (ppm) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is utilized to confirm the amino acid sequence of the peptide. In this method, the protonated peptide ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, producing a series of characteristic N-terminal (b-ions) and C-terminal (y-ions) fragments. By analyzing the mass differences between consecutive ions in the b- and y-series, the sequence of amino acids can be unequivocally determined, confirming the structure as this compound. libretexts.orgnih.gov

| Residue | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| 1-Arg | 157.11 | 1174.64 |

| 2-Phe | 304.18 | 1017.53 |

| 3-Tyr | 467.24 | 870.46 |

| 4-Val | 566.31 | 707.40 |

| 5-Val | 665.38 | 608.33 |

| 6-Met | 796.42 | 509.26 |

| 7-Trp | 982.50 | 378.22 |

| 8-Lys | 1110.60 | 192.14 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing information about atomic-level conformation and dynamics. nmims.edu

1D and 2D NMR Techniques for Backbone and Side Chain Assignments

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) resonances to specific atoms within the peptide. emerypharma.com 1D ¹H NMR provides an initial overview of the proton environment. nmims.edu 2D experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are then used to establish through-bond and through-space connectivities. nmims.edudigitellinc.com COSY identifies protons that are coupled through a few chemical bonds, while TOCSY extends these correlations throughout an entire amino acid spin system. uzh.ch This allows for the unambiguous assignment of backbone and side-chain protons for each residue in the this compound sequence.

| Amino Acid | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |

|---|---|---|---|

| Arg | ~4.3 | ~1.9, ~1.8 | γ: ~1.7, δ: ~3.2 |

| Phe | ~4.6 | ~3.1, ~2.9 | Aromatic: ~7.2-7.3 |

| Tyr | ~4.5 | ~3.0, ~2.8 | Aromatic: ~6.7, ~7.0 |

| Val | ~4.1 | ~2.1 | γ: ~0.9-1.0 |

| Met | ~4.4 | ~2.1, ~2.0 | γ: ~2.6, ε-CH₃: ~2.1 |

| Trp | ~4.7 | ~3.2 | Aromatic: ~7.1-7.7 |

| Lys | ~4.3 | ~1.8, ~1.7 | γ: ~1.4, δ: ~1.6, ε: ~3.0 |

Conformational Analysis in Solution

The conformational preferences of this compound in solution are primarily determined using data from NOESY experiments. nih.govacs.org The NOESY spectrum reveals through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their position in the primary sequence. uic.edu The presence and intensity of these NOE cross-peaks provide distance restraints that are used in computational modeling to generate an ensemble of 3D structures consistent with the experimental data. nih.govpurdue.edu For a short, linear peptide like this, the analysis often reveals a high degree of flexibility, indicating that it does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of structures, likely dominated by random coil characteristics. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a biophysical technique used to investigate the secondary structure of peptides and proteins in solution. nih.govformulationbio.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. springernature.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. mtoz-biolabs.com

For this compound, a short and likely flexible peptide, the CD spectrum in an aqueous buffer is expected to be characteristic of a random coil conformation. acs.org This is typically defined by a strong negative band near 198 nm. researchgate.net The absence of the characteristic double minima at 222 nm and 208 nm would indicate a lack of significant α-helical structure, while the absence of a strong negative band around 218 nm would suggest a lack of β-sheet content. The precise shape and magnitude of the spectrum provide a quantitative estimate of the percentage of different secondary structural elements present in the conformational ensemble of the peptide under the measured conditions. creative-proteomics.com

Chromatographic Purity Analysis

Chromatographic techniques are indispensable for the quality control of synthetic peptides, ensuring that the final product is free from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-reaction products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust and validated analytical HPLC method is essential for the accurate determination of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide analysis. The development of such a method involves the systematic optimization of various chromatographic parameters to achieve adequate separation of the target peptide from its potential impurities.

Method Development

The development of a stability-indicating RP-HPLC method for this compound was initiated by selecting a suitable stationary phase and mobile phase. Given the hydrophobic nature of the peptide, a C18 stationary phase is the conventional choice, providing strong hydrophobic interactions necessary for retention and separation.

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an ion-pairing agent added to both. For this peptide, the following were selected:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

TFA serves as an ion-pairing agent, masking the charges on the basic residues (Arg and Lys) and improving peak shape and resolution. A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute the hydrophobic peptide from the C18 column.

A scouting gradient was initially performed to determine the approximate acetonitrile concentration required for elution. Based on these initial runs, a refined gradient was developed to ensure optimal separation of the main peptide peak from closely eluting impurities. The detection wavelength was set at 220 nm, where the peptide bond exhibits strong absorbance.

The optimized analytical HPLC conditions are summarized in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The method demonstrated good specificity, with no interference from blank injections (diluent) at the retention time of the main peptide peak.

Linearity: The linearity of the method was established by analyzing a series of peptide solutions over a concentration range of 10-200 µg/mL. The correlation coefficient (R²) was found to be >0.999, indicating a strong linear relationship between peak area and concentration.

Precision: The precision of the method was evaluated by performing replicate injections of a standard solution. The relative standard deviation (RSD) for both repeatability (intra-day precision) and intermediate precision (inter-day precision) was less than 2%, demonstrating excellent precision.

Accuracy: Accuracy was determined by a recovery study, spiking a known amount of the peptide into a blank matrix. The recovery was within the acceptable range of 98-102%.

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity of the method.

The results of the method validation are summarized in the following table.

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Precision (RSD) | < 1.5% | ≤ 2.0% |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

Preparative Chromatography for Purification

Following synthesis, crude this compound requires purification to remove synthesis-related impurities. Preparative reversed-phase HPLC is the standard method for this purpose, allowing for the isolation of the target peptide at high purity.

The principles of separation in preparative HPLC are the same as in analytical HPLC, but the scale is significantly larger to accommodate higher sample loads. The method developed for analytical purposes often serves as a starting point for developing a preparative method. The goal of preparative chromatography is to maximize throughput while achieving the desired purity and yield.

Method Development and Optimization

The analytical HPLC method was scaled up for preparative purification. A larger column with the same C18 stationary phase was used (e.g., 21.2 x 250 mm). The flow rate was increased proportionally to the column diameter. The gradient was optimized to be shallower around the elution point of the target peptide to improve the resolution between the main peak and closely eluting impurities.

A typical preparative run would involve dissolving a significant amount of the crude peptide (e.g., 100-500 mg) in a minimal amount of a strong solvent (like dimethyl sulfoxide) and then diluting it with the initial mobile phase before injection. Fractions are collected across the elution profile of the main peak.

The collected fractions are then analyzed by the validated analytical HPLC method to determine their purity. Fractions meeting the required purity specification (e.g., >98%) are pooled together. The final purified peptide is then obtained by lyophilization to remove the mobile phase solvents.

The performance of a typical preparative chromatography run is detailed in the table below.

| Parameter | Value |

|---|---|

| Crude Peptide Load | 200 mg |

| Crude Purity | ~75% |

| Column Dimensions | C18, 21.2 x 250 mm, 10 µm |

| Flow Rate | 18 mL/min |

| Yield of Purified Peptide | ~120 mg (80% recovery) |

| Purity of Final Product | >98.5% |

The successful development and application of both analytical and preparative chromatographic methods are crucial for ensuring the high quality and purity of this compound, which is a prerequisite for its use in further scientific investigations.

Investigation of Biological Activities and Molecular Mechanisms of H Arg Phe Tyr Val Val Met Trp Lys Oh

In Vitro Bioactivity Profiling

In vitro bioactivity profiling is a crucial first step in characterizing the potential therapeutic or functional properties of a peptide. This process involves a series of controlled laboratory assays to measure its biological effects, such as antioxidant potential and enzyme modulation.

Antioxidant Potency Assays

Antioxidant peptides can neutralize harmful free radicals, which are unstable molecules implicated in various chronic diseases. The antioxidant capacity of peptides is often attributed to the presence of specific amino acid residues that can donate electrons or hydrogen atoms to stabilize radicals. nih.govresearchgate.net The peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH contains several amino acids known for their antioxidant properties, including Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met). nih.govresearchgate.netnih.gov Aromatic amino acids like Tyrosine, Tryptophan, and Phenylalanine (Phe), as well as sulfur-containing amino acids like Methionine, are recognized as significant contributors to the antioxidant activity of peptides. nih.gov

Radical scavenging assays are common methods used to evaluate the ability of a compound to neutralize specific free radicals. mdpi.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant is present, it donates a hydrogen atom or electron to DPPH, neutralizing it and causing the color to fade to yellow. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity. nih.gov The effectiveness is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation is generated, which is blue-green. Antioxidants reduce this radical, causing a loss of color that is proportional to their concentration. mdpi.com This assay is applicable to both hydrophilic and lipophilic compounds. Studies on various dipeptides have shown that those containing Tyr and Trp can effectively quench ABTS radicals. nih.gov

Hydroxyl Radical (•OH) Scavenging Assay : The hydroxyl radical is one of the most reactive and damaging oxygen species in biological systems. This assay measures the ability of a compound to neutralize these radicals, often generated through a Fenton reaction. The presence of aromatic amino acid residues (Trp, Tyr) and sulfur-containing residues is believed to enhance hydroxyl radical scavenging. nih.gov

While no specific data exists for this compound, the presence of Trp and Tyr residues suggests it would likely exhibit scavenging activity in these assays. researchgate.netnih.gov

Table 1: Representative Data Presentation for Radical Scavenging Activity (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

| Hydroxyl Radical Scavenging | Data not available |

The reducing power of a compound is another indicator of its potential antioxidant activity. This assay measures the ability of a substance to donate an electron, thereby reducing an oxidized species. In a typical assay, the antioxidant reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The amount of Fe²⁺ formed is then measured by its ability to form a colored complex, with the intensity of the color being proportional to the reducing power of the substance tested.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are generated by a compound like AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride). nih.govresearchgate.net The antioxidant's presence preserves the fluorescence over time. The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant's capacity to that of Trolox, a water-soluble vitamin E analog. nih.gov Peptides containing Trp and Tyr have demonstrated high ORAC values in various studies. nih.govnih.gov

Table 2: Representative Data Presentation for ORAC Assay (Note: This table is for illustrative purposes only.)

| Compound | ORAC Value (µmol TE/µmol) |

| This compound | Data not available |

Enzyme Modulatory Activities

Peptides can also exert biological effects by modulating the activity of specific enzymes. This involves binding to an enzyme to either inhibit or enhance its function.

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov ACE converts angiotensin I into angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. nih.govresearchgate.net

Food-derived peptides are widely studied as potential natural ACE inhibitors. researchgate.net The inhibitory activity of a peptide is determined by measuring the rate of substrate conversion by ACE in the presence and absence of the peptide. The IC50 value is calculated, representing the peptide concentration needed to inhibit 50% of ACE activity. The specific amino acids and their position within the peptide sequence are crucial for its binding to the ACE active site. For instance, C-terminal aromatic amino acids (like Trp, Tyr, Phe) and positively charged residues (like Lys and Arg) are often associated with potent ACE inhibition. The peptide this compound contains several of these key residues, suggesting it could potentially act as an ACE inhibitor.

Table 3: Representative Data Presentation for ACE Inhibition Assay (Note: This table is for illustrative purposes only.)

| Compound | ACE Inhibition IC50 (µM) |

| This compound | Data not available |

Dipeptidyl Peptidase IV (DPPIV) Inhibition Assays

Current scientific literature available does not provide evidence of this compound being evaluated for its inhibitory activity against dipeptidyl peptidase IV (DPPIV).

Other Protease Inhibition Studies

While the parent protein, thrombospondin-1, is known to interact with proteases such as thrombin, elastase, and plasmin, studies specifically detailing the direct inhibitory effects of the this compound peptide on these or other proteases are not extensively documented in the available research. nih.gov

Receptor Binding and Activation Studies

The biological effects of this compound are primarily initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.

Binding Kinetics and Affinity Measurements

The primary receptor for the this compound peptide is the integrin-associated protein (IAP), also known as CD47. researchgate.netnih.govgoogle.com The binding of this peptide to CD47 is a critical event that initiates downstream cellular responses. google.com While the interaction is well-established, specific quantitative data on binding kinetics and affinity measurements, such as Kd values, for the peptide's interaction with CD47 are not detailed in the reviewed literature.

Ligand-Receptor Interaction Mechanisms

The interaction of this compound with CD47 is a key mechanism for its biological activity. nih.gov This interaction is reported to positively modulate the function of several integrins. nih.gov Interestingly, research has also revealed a CD47-independent pathway for this peptide's action. It has been shown to induce platelet aggregation and signaling through the Fc receptor (FcR) γ-chain pathway. researchgate.net This suggests a dual mechanism of action, broadening the scope of its potential cellular effects.

Cellular Signaling Pathway Investigations

Upon binding to its receptors, this compound triggers distinct signaling pathways. The interaction with CD47 is known to proceed through heterotrimeric Gi protein signaling. nih.gov In human platelets, the peptide induces rapid phosphorylation of the Fc receptor (FcR) γ chain, Syk, SLP-76, and phospholipase C γ2. researchgate.net Furthermore, a derivative of this peptide, known as PKHB1, has been shown to induce mitochondrial alterations, generation of reactive oxygen species (ROS), and an increase in intracellular calcium levels. medchemexpress.com

| Receptor | Signaling Pathway/Molecule | Cellular Outcome |

| CD47 (Integrin-Associated Protein) | Heterotrimeric Gi protein | Modulation of integrin function |

| Fc receptor (FcR) γ-chain | Phosphorylation of Syk, SLP-76, Phospholipase C γ2 | Platelet aggregation |

| Not specified (for PKHB1 derivative) | Mitochondrial alterations, ROS generation, Intracellular Ca2+ accumulation | Cell death in cancer cells |

Cell-Based Functional Assays (excluding human cell lines for clinical relevance)

To understand the functional consequences of the peptide's activity in a broader biological context, studies have been conducted in non-human systems. In mouse models, the role of this peptide and its parent protein, TSP-1, has been investigated in platelet recruitment and thrombus adherence. nih.gov Experiments using platelets from IAP-deficient mice have been instrumental in dissecting the CD47-independent signaling pathways of the peptide. researchgate.net

Functional assays have demonstrated that the this compound peptide can promote cell attachment when conjugated to bovine serum albumin (BSA) or covalently attached to Sepharose beads. google.com A truncated version of the peptide, Arg-Phe-Tyr-Val-Val-Met, was found to have little to no activity in direct cell adhesion assays but was potent as an inhibitor of cell binding. google.com

| Assay Type | Model System | Key Findings |

| Platelet Recruitment and Thrombus Adherence | Wild-type and Tsp1-null mice | Investigation of the role of TSP-1 derived peptides in hemostasis. nih.gov |

| Platelet Aggregation and Tyrosine Phosphorylation | Platelets from IAP-deficient mice | Demonstrated a CD47-independent signaling pathway. researchgate.net |

| Cell Adhesion Assay | Peptide conjugated to BSA or Sepharose beads | The full octapeptide promotes cell attachment. google.com |

| Inhibition of Cell Adhesion | In vitro cell binding assay | A truncated hexapeptide (Arg-Phe-Tyr-Val-Val-Met) inhibits cell binding. google.com |

Cellular Uptake and Internalization Mechanisms

The cellular entry of this compound is thought to be a complex process, likely involving multiple pathways. The presence of two positively charged arginine and lysine (B10760008) residues suggests that the peptide may behave similarly to other arginine-rich cell-penetrating peptides (CPPs). nih.govnih.govresearchgate.net The primary proposed mechanisms for the internalization of such peptides are direct penetration of the cell membrane and endocytosis. nih.govbeilstein-journals.orgacs.org

Direct penetration is a potential route, where the cationic residues of the peptide interact with the negatively charged components of the cell membrane, leading to translocation into the cytoplasm. beilstein-journals.org However, endocytosis is considered a major pathway for the uptake of many CPPs. researchgate.netnih.gov This process can be further categorized into several subtypes, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. nih.govnih.gov For instance, the uptake of octa-arginine peptides has been shown to be significantly inhibited by agents that block macropinocytosis. nih.gov

The constituent amino acids of this compound also have their own specific transport systems. For example, tryptophan uptake is mediated by the large neutral amino acid transporter 1 (LAT1), a system that also transports phenylalanine, tyrosine, valine, and methionine. nih.govresearchgate.net Valine uptake in certain tissues is sodium-dependent. nih.govoup.com The presence of these individual amino acid transporters might also contribute to the cellular accumulation of the peptide or its metabolites.

A hypothetical summary of the potential cellular uptake mechanisms is presented in the table below.

| Uptake Mechanism | Proposed Role in Peptide Internalization | Key Molecular Players |

| Macropinocytosis | Engulfment of the peptide following interaction with the cell surface. | Actin cytoskeleton, Amiloride-sensitive channels |

| Clathrin-Mediated Endocytosis | Receptor-mediated uptake into clathrin-coated vesicles. | Clathrin, Dynamin |

| Direct Penetration | Translocation across the plasma membrane driven by electrostatic interactions. | Guanidinium (B1211019) groups of Arginine, Amino group of Lysine |

| Amino Acid Transporters | Potential contribution to uptake via recognition of individual amino acid residues. | LAT1, other specific amino acid transporters |

Effects on Specific Cellular Processes and Pathways

The diverse amino acid composition of this compound suggests its potential to influence a variety of cellular processes.

The presence of arginine, a substrate for nitric oxide synthase (NOS), indicates a possible role in modulating nitric oxide (NO) production. nih.govdrugbank.compatsnap.com NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. eurekaselect.comresearchgate.netnih.gov

Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and for the kynurenine (B1673888) pathway. consensus.apppatsnap.comnih.gov Therefore, this peptide could potentially influence serotonergic signaling and immune modulation through the metabolites of the kynurenine pathway.

Methionine is a key regulator of cell growth and metabolism. biocompare.comeurekalert.org It is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell, and is crucial for the initiation of protein synthesis. nih.govfrontiersin.org The presence of methionine in the peptide could, therefore, impact cellular proliferation and metabolic pathways such as the mTOR and AMPK pathways. mdpi.com

The aromatic amino acids phenylalanine and tyrosine are precursors for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This suggests a potential influence on neurological and endocrine functions.

A summary of the potential effects on cellular pathways is provided below.

| Cellular Pathway | Potential Effect of this compound | Key Amino Acid Residue(s) |

| Nitric Oxide Synthesis | Modulation of NO production | Arginine |

| Serotonin and Kynurenine Pathways | Influence on neurotransmission and immune regulation | Tryptophan |

| mTOR and AMPK Signaling | Regulation of cell growth and metabolism | Methionine |

| Catecholamine Biosynthesis | Impact on neurological and endocrine functions | Phenylalanine, Tyrosine |

In Vivo Pharmacological Evaluation in Non-Human Models

Rodent Models for Specific Biological Functions

In vivo studies using rodent models have provided insights into the potential pharmacological effects of the constituent amino acids of this compound.

Studies on arginine supplementation in mice have demonstrated its ability to enhance immune responses. nih.gov For example, dietary arginine has been shown to increase the delayed-type hypersensitivity response in young and aged mice. nih.gov Furthermore, in rodent models of diet-induced metabolic disturbances, L-arginine supplementation has been shown to reduce adipose tissue, improve insulin (B600854) sensitivity, and increase energy expenditure. nih.govresearchgate.net

Research on tryptophan in rodents has focused on its role in behavior and neuroscience, given its role as a serotonin precursor. Manipulation of tryptophan levels in the diet of rodents has been a common model to study the effects of serotonin on mood and cognition.

Valine, a branched-chain amino acid, has been studied in the context of metabolic health in mice. Some studies suggest that elevated levels of valine catabolites may contribute to insulin resistance, while dietary restriction of branched-chain amino acids can improve metabolic parameters in obese mice. wikipedia.org

Mechanistic Investigations in Animal Tissues and Organs

Mechanistic studies in animal tissues have further elucidated the organ-specific effects of the amino acids present in the peptide.

In the cardiovascular system of rats, L-arginine has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) in the aorta and kidney, leading to increased plasma nitrite (B80452) levels, indicative of enhanced NO production. cambridge.org This supports the potential for the peptide to influence vascular tone and blood pressure regulation. researchgate.net

In the liver and kidneys of rats, chronic arginine intake has been observed to alter the concentrations of other amino acids, suggesting a significant impact on amino acid homeostasis. mdpi.com Specifically, high-arginine diets led to increased levels of ornithine and decreased levels of several other amino acids in these tissues. mdpi.com

The metabolism of methionine is predominantly carried out in the liver, where it is converted to SAM. mdpi.com This process is vital for methylation reactions and the synthesis of cysteine and glutathione, which are critical for hepatic detoxification and antioxidant defense.

The table below summarizes some of the observed in vivo effects of the constituent amino acids in rodent models.

| Amino Acid | Rodent Model | Observed In Vivo Effects |

| Arginine | Mice | Enhanced immune response, improved metabolic parameters |

| Arginine | Rats | Increased eNOS expression in aorta and kidney, altered amino acid profiles in liver and kidneys |

| Valine | Mice | Modulation of insulin sensitivity and glucose metabolism |

Structure Activity Relationship Sar Studies of H Arg Phe Tyr Val Val Met Trp Lys Oh

Systematic Amino Acid Substitutions and Truncations

Alanine scanning is a widely used mutagenesis technique where individual amino acid residues are systematically replaced with alanine. creative-peptides.comgenscript.com This method helps to identify "hot spots"—residues whose side chains are critical for the peptide's function. Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (e.g., charge, aromaticity, hydrogen bonding capacity) without introducing significant steric hindrance or altering the main-chain conformation. creative-peptides.comwikipedia.org

For H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, an alanine scan would likely reveal the relative importance of the charged, aromatic, and hydrophobic side chains. The expected results of such a scan are summarized in the table below, predicting the impact of each substitution on biological activity.

| Original Peptide | Position | Substitution | Predicted Change in Activity | Rationale |

|---|---|---|---|---|

| Arg1 | 1 | Ala | Significant Decrease | Loss of positive charge and guanidinium (B1211019) group, likely critical for initial electrostatic interactions with a target. mdpi.com |

| Phe2 | 2 | Ala | Moderate to Significant Decrease | Removal of the aromatic ring may disrupt hydrophobic or π-π stacking interactions. nih.gov |

| Tyr3 | 3 | Ala | Moderate Decrease | Loss of aromaticity and the phenolic hydroxyl group, which can act as a hydrogen bond donor. nih.gov |

| Val4 | 4 | Ala | Minor to Moderate Decrease | Reduction in side chain hydrophobicity, may affect overall peptide structure or insertion into membranes. |

| Val5 | 5 | Ala | Minor to Moderate Decrease | Similar to Val4, cumulative loss of hydrophobicity in the core could be significant. |

| Met6 | 6 | Ala | Minor Decrease | Loss of a flexible, hydrophobic side chain. |

| Trp7 | 7 | Ala | Significant Decrease | Removal of the large, hydrophobic, and aromatic indole (B1671886) group, often crucial for membrane anchoring and cation-π interactions. mdpi.comresearchgate.net |

| Lys8 | 8 | Ala | Significant Decrease | Loss of the C-terminal positive charge, disrupting key electrostatic interactions. nih.gov |

Truncation studies involve systematically removing amino acids from the N-terminus, C-terminus, or internal regions to identify the minimal sequence required for activity. Deleting the terminal Arg1 or Lys8 would be expected to severely diminish or abolish activity by removing the key cationic charges. Similarly, internal deletions, particularly of the hydrophobic core (Val4-Val5-Met6) or the bulky aromatic Trp7, would likely disrupt the peptide's secondary structure and its ability to engage with targets. Conversely, additions of residues could be used to probe for extended binding sites or to enhance properties like solubility or stability.

Impact of Chirality and Non-Natural Amino Acid Incorporations

The stereochemistry of amino acids is critical for biological activity. Peptides composed of L-amino acids are the natural substrates for proteases, making them susceptible to rapid degradation.

Incorporating D-amino acids at specific positions can dramatically increase proteolytic resistance. nih.gov For instance, replacing L-Arg at position 1 with D-Arg could block cleavage by trypsin-like proteases without necessarily altering the essential charge characteristic. However, such a substitution can also affect the peptide's conformation and its interaction with a chiral target, sometimes leading to reduced activity. nih.govcolumbia.edu

The introduction of non-natural amino acids offers a powerful tool to fine-tune peptide properties. researchgate.net For example, substituting Trp7 with Azulenyl-Alanine could provide a unique fluorescent probe to study peptide-membrane interactions while potentially enhancing stability. nih.gov Replacing Phe2 with a constrained analog like Cyclohexylalanine (Cha) could be used to explore the importance of aromaticity versus pure hydrophobicity for activity. nih.gov These modifications can improve stability, enhance binding affinity, and provide insights into the precise chemical requirements for bioactivity. nih.gov

Role of Aromatic and Hydrophobic Residues in Bioactivity

The peptide's sequence is rich in aromatic (Phe2, Tyr3, Trp7) and hydrophobic (Val4, Val5, Met6) residues, which typically play a crucial role in driving the peptide's interaction with and insertion into lipid membranes or hydrophobic pockets of protein targets.

The aromatic residues often serve as interfacial anchors, positioning the peptide at the membrane-water interface. nih.gov Tryptophan, in particular, is known to be essential in many bioactive peptides due to its large indole side chain, which favors partitioning into the interfacial region of lipid bilayers. researchgate.net The phenolic hydroxyl group of Tyrosine can form hydrogen bonds, further stabilizing interactions. nih.gov

| Residue | Position | Classification | Likely Functional Role |

|---|---|---|---|

| Phe | 2 | Aromatic/Hydrophobic | Contributes to hydrophobic interactions and potential π-π stacking. nih.gov |

| Tyr | 3 | Aromatic/Polar | Acts as an interfacial anchor; phenolic -OH can form hydrogen bonds. nih.gov |

| Val | 4 | Hydrophobic | Forms part of the hydrophobic core, important for structural stability and membrane insertion. |

| Val | 5 | Hydrophobic | Enhances the hydrophobicity of the core region. |

| Met | 6 | Hydrophobic | Provides a flexible hydrophobic side chain within the core. |

| Trp | 7 | Aromatic/Hydrophobic | Key residue for membrane anchoring and cation-π interactions with charged residues. mdpi.comnih.gov |

Influence of Charged and Polar Residues on Function

The positively charged residues, Arg1 and Lys8, are defining features of this peptide. In many antimicrobial and cell-penetrating peptides, cationic residues are essential for the initial electrostatic attraction to negatively charged cell membranes (e.g., bacterial membranes or the surface of some eukaryotic cells). mdpi.com

The guanidinium group of Arginine is planar and can form more hydrogen bonds than the primary amine of Lysine (B10760008), often leading to stronger and more specific interactions. nih.gov Studies comparing Arg- and Lys-containing peptides have shown that arginine-rich peptides can exhibit more potent activity. researchgate.net Replacing Arg1 with Lys, or vice-versa at position 8, would directly test the relative importance of the specific side chain structure for the peptide's function. The polar hydroxyl group of Tyr3, while less influential than the terminal charges, can also contribute to specificity and binding affinity through hydrogen bonding.

Conformational Requirements for Optimal Activity

The biological activity of a peptide is not just a function of its amino acid sequence but also of the three-dimensional structure it adopts upon interacting with its target. The this compound sequence has the potential to adopt an amphipathic conformation, such as an α-helix or a β-strand, where the charged/polar residues are segregated to one face and the hydrophobic/aromatic residues to the opposite face.

This structural arrangement is critical for activities like membrane disruption or binding to a receptor. Computational modeling and biophysical techniques like Circular Dichroism (CD) spectroscopy in membrane-mimicking environments (e.g., SDS micelles or lipid vesicles) would be necessary to determine the peptide's secondary structure. The presence of a flexible core (Val-Val-Met) and bulky aromatic groups suggests that the peptide may be unstructured in aqueous solution but could fold into a defined conformation upon encountering a biological target, a common feature of many bioactive peptides. mdpi.com

Enzymatic Stability and Biodegradation Pathways of H Arg Phe Tyr Val Val Met Trp Lys Oh

Stability in Biological Fluids (e.g., plasma, serum, gastrointestinal fluids from non-human models)

The stability of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH in biological fluids is predicted to be low due to the presence of numerous proteolytic enzymes. In plasma and serum, proteases such as trypsin and chymotrypsin (B1334515) are abundant and can readily cleave the peptide at specific amino acid residues. nih.gov The presence of both basic (Arginine, Lysine) and aromatic (Phenylalanine, Tyrosine, Tryptophan) amino acids makes it a substrate for a broad range of peptidases. nih.gov

In the context of gastrointestinal fluids, the peptide would encounter a harsh environment. Gastric fluid, with its low pH and the presence of pepsin, would likely initiate the degradation process. Pepsin preferentially cleaves after bulky hydrophobic amino acid residues, of which this peptide has several. nih.gov Subsequently, in the intestinal fluid, a cocktail of proteases including trypsin, chymotrypsin, and carboxypeptidases would continue the degradation, leading to smaller peptide fragments and individual amino acids. nih.gov

Identification of Cleavage Sites by Specific Proteases

The primary structure of this compound dictates its susceptibility to specific proteases. The following table outlines the predicted cleavage sites based on the known specificities of common endo- and exopeptidases.

| Protease | Predicted Cleavage Site(s) |

| Trypsin | Cleaves at the C-terminus of Arginine (Arg) and Lysine (B10760008) (Lys). letstalkacademy.comquora.com Predicted cleavage at Arg¹ and Lys⁸. |

| Chymotrypsin | Cleaves at the C-terminus of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). libretexts.orgpressbooks.pub Predicted cleavage at Phe², Tyr³, and Trp⁷. |

| Pepsin | Preferentially cleaves at the N-terminal side of aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan. youtube.com It also cleaves after hydrophobic residues. nih.gov Potential cleavage sites include before Phe², Tyr³, and Trp⁷, and after Met⁶. |

| Thermolysin | Cleaves at the N-terminus of hydrophobic residues like Valine, Methionine, Phenylalanine, and Tryptophan. researchgate.netnih.gov Predicted cleavage before Val⁴, Val⁵, Met⁶, and Trp⁷. |

| Carboxypeptidase B | Cleaves the C-terminal basic amino acid, Lysine (Lys). taylorandfrancis.com |

Influence of Sequence Modifications on Enzymatic Resistance

Several strategies can be employed to enhance the enzymatic resistance of this compound. These modifications aim to alter the peptide's structure to make it less recognizable by proteases.

D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids at the cleavage sites with their D-isomers can significantly increase stability. novoprolabs.com For instance, substituting L-Arg at position 1, L-Phe at position 2, L-Tyr at position 3, L-Trp at position 7, and L-Lys at position 8 with their D-counterparts would likely render the peptide more resistant to trypsin and chymotrypsin.

N-terminal Acetylation and C-terminal Amidation: Modifying the N-terminus with an acetyl group and the C-terminus with an amide group can protect the peptide from degradation by exopeptidases (aminopeptidases and carboxypeptidases). researchgate.net

Cyclization: Creating a cyclic version of the peptide can restrict its conformational flexibility, making it a poorer substrate for many proteases. alliedacademies.org

Unnatural Amino Acid Incorporation: Introducing non-proteinogenic amino acids at or near the cleavage sites can also sterically hinder protease binding and improve stability. acs.org

Metabolite Identification and Characterization

Based on the predicted cleavage sites by major proteases, the degradation of this compound would result in a variety of smaller peptide fragments and individual amino acids. The table below lists the potential metabolites that could be generated.

| Parent Peptide | Predicted Protease | Potential Metabolites |

| This compound | Trypsin | H-Arg-OH, H-Phe-Tyr-Val-Val-Met-Trp-Lys-OH |

| This compound | Chymotrypsin | H-Arg-Phe-OH, H-Tyr-Val-Val-Met-Trp-Lys-OH, H-Arg-Phe-Tyr-OH, H-Val-Val-Met-Trp-Lys-OH, H-Arg-Phe-Tyr-Val-Val-Met-Trp-OH, H-Lys-OH |

| This compound | Carboxypeptidase B | H-Arg-Phe-Tyr-Val-Val-Met-Trp-OH, H-Lys-OH |

Further degradation of these initial fragments by other peptidases would ultimately lead to the liberation of the constituent amino acids: Arginine, Phenylalanine, Tyrosine, Valine, Methionine, Tryptophan, and Lysine. The methionine residue could also be susceptible to oxidation. nih.gov

Computational Modeling and Simulation Studies of H Arg Phe Tyr Val Val Met Trp Lys Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the physical movements of atoms and molecules over time. For a flexible molecule like the octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, MD simulations can reveal its conformational landscape in a simulated physiological environment, such as an aqueous solution. acs.orgacs.orgaip.org

The simulation would begin by defining an initial three-dimensional structure of the peptide, often in an extended or alpha-helical conformation. aip.org This structure is then placed in a simulation box filled with water molecules and ions to mimic cellular conditions. By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the peptide as it folds and samples different shapes or conformations.

The sequence of this octapeptide suggests a dynamic conformational behavior. The two bulky and hydrophobic Valine residues, along with Methionine, may form a hydrophobic core, while the charged Arginine and Lysine (B10760008) residues would likely remain solvent-exposed. The large aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan could engage in various stabilizing interactions, such as aromatic-aromatic stacking. iisc.ac.in Analysis of the simulation trajectory provides insights into the peptide's structural stability, flexibility, and preferred secondary structures. nih.govaip.org

Table 1: Illustrative Output from a Hypothetical MD Simulation of this compound

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms from the initial structure over time, indicating structural stability. | Fluctuates significantly, suggesting high flexibility and no single stable conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the peptide structure. | Relatively stable Rg suggests the peptide maintains a generally compact, globular shape. |

| Secondary Structure Propensity | Calculates the probability of each amino acid residue adopting a specific secondary structure (e.g., helix, sheet, turn, coil). | Predominantly random coil with transient β-turn structures, particularly around the Val-Val motif. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the peptide exposed to the solvent. | High SASA for Arg and Lys residues; lower SASA for Val and Met, indicating a tendency to form a hydrophobic core. |

Docking Studies with Putative Target Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. rsc.orgnih.govnih.gov For this compound, docking studies would be employed to identify potential protein targets and elucidate the specific interactions that govern binding.

Given its composition, the peptide could potentially interact with receptors that have binding pockets accommodating both positively charged and aromatic groups. The process involves treating the peptide (the ligand) and the receptor as either rigid or flexible entities and systematically sampling different binding poses. nih.gov A scoring function then estimates the binding affinity for each pose, with lower energy scores typically indicating more favorable interactions. nih.gov

Key interactions for this peptide would likely include:

Salt bridges and hydrogen bonds formed by the positively charged side chains of Arginine and Lysine with negatively charged residues (e.g., Aspartate, Glutamate) on the receptor.

Cation-pi interactions where the guanidinium (B1211019) group of Arginine or the ammonium (B1175870) group of Lysine interacts favorably with the electron-rich aromatic rings of Phenylalanine, Tyrosine, or Tryptophan on the receptor, or vice versa. researchgate.net

Hydrophobic interactions driven by the Valine and Methionine residues.

Pi-pi stacking between the aromatic rings of the peptide (Phe, Tyr, Trp) and aromatic residues on the receptor.

Table 2: Hypothetical Docking Results for this compound with a Putative Receptor

| Peptide Residue | Putative Interacting Receptor Residue | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Arg | Asp112 | Salt Bridge, Hydrogen Bond | -5.2 |

| Phe | Leu85 | Hydrophobic | -2.1 |

| Trp | Tyr45 | Pi-Pi Stacking | -3.5 |

| Lys | Glu150 | Salt Bridge | -4.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.orgpepdd.comresearchgate.net For the peptide this compound, a QSAR study would be invaluable for optimizing its activity by predicting how specific structural modifications would affect its function. nih.gov

Developing a QSAR model requires a dataset of structurally similar peptides (analogs) with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). acs.org For each peptide in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties, and topological indices. nih.gov Statistical methods are then used to build a regression model that correlates the descriptors with the observed activity. researchgate.net

Once a statistically valid QSAR model is established, it can be used to predict the activity of new, untested peptide analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. creative-peptides.com

Table 3: Example of a Dataset for a QSAR Study of Peptide Analogs

| Peptide Analog (Modification from Parent) | LogP (Hydrophobicity) | Molecular Weight (Da) | Number of H-Bond Donors | Experimental Activity (IC50, nM) |

|---|---|---|---|---|

| Parent Peptide | 1.85 | 1181.5 | 15 | 150 |

| Val4 -> Ala | 1.60 | 1153.4 | 15 | 220 |

| Met6 -> Nle (Norleucine) | 2.15 | 1179.5 | 15 | 135 |

| Trp7 -> Phe | 1.45 | 1132.4 | 14 | 450 |

De Novo Peptide Design Based on Computational Predictions

De novo peptide design aims to create entirely new peptide sequences with desired structures and functions, often guided by computational methods. cmu.eduresearchgate.netnih.gov The structural and energetic insights gained from MD simulations and docking studies of this compound can serve as a foundation for designing novel peptides with enhanced properties, such as improved binding affinity, selectivity, or stability. nih.gov

For example, if docking studies reveal that the Tryptophan residue is crucial for binding to a target receptor, a de novo design strategy might focus on creating new sequences that maintain this key interaction while optimizing other parts of the peptide. nih.govresearchgate.net Computational tools can be used to explore vast sequence and conformational spaces, building new peptides residue by residue or by combining structural fragments from known protein structures. nih.gov

The design process is typically iterative. A set of candidate peptides is designed computationally, their properties (e.g., binding affinity, stability) are predicted using methods like docking and MD, and the most promising candidates are selected for experimental validation. researchgate.net This cycle of computational design and experimental testing accelerates the discovery of novel and potent peptide-based therapeutics.

Table 4: Hypothetical De Novo Design Strategy Based on the Parent Peptide

| Design Goal | Proposed Modification | Computational Rationale | Predicted Outcome |

|---|---|---|---|

| Increase Binding Affinity | Substitute Phe2 with a non-natural amino acid having a larger aromatic system. | Docking simulations suggest an unoccupied hydrophobic pocket adjacent to Phe2. | Enhanced van der Waals and hydrophobic interactions, leading to a lower predicted binding energy. |

| Improve Proteolytic Stability | Introduce D-amino acids at positions flanking the Val-Val bond. | Proteases are stereospecific and often cannot cleave bonds involving D-amino acids. | Increased half-life in simulated physiological conditions without significantly altering the binding conformation. |

| Enhance Selectivity | Cyclize the peptide by forming a lactam bridge between the N-terminus and the Lys8 side chain. | MD simulations indicate that cyclization reduces conformational flexibility, pre-organizing the peptide into its bioactive shape. | Reduced off-target binding due to a more constrained and specific structure. |

Analytical Method Development for Quantification of H Arg Phe Tyr Val Val Met Trp Lys Oh

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of peptides in complex biological fluids due to its high sensitivity, selectivity, and specificity. researchgate.netcreative-proteomics.com The validation of an LC-MS/MS method ensures that the analytical procedure is reliable and reproducible for its intended purpose.

A typical LC-MS/MS method for H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH would involve chromatographic separation on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). mdpi.com Detection would be performed on a triple quadrupole mass spectrometer in the positive ion mode, utilizing multiple reaction monitoring (MRM) to enhance selectivity. researchgate.netyoutube.com

Method validation would be performed according to established guidelines and would typically include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 1: Illustrative LC-MS/MS Method Validation Parameters for this compound

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.7% to 11.2% |

| Recovery (%) | Consistent and reproducible | 85 ± 5% |

| Matrix Effect (%) | Within 85-115% | 92% |

| Short-Term Stability (24h at RT) | % Change within ±15% | -4.5% |

| Long-Term Stability (-80°C for 30 days) | % Change within ±15% | -7.8% |

| Freeze-Thaw Stability (3 cycles) | % Change within ±15% | -6.2% |

This table presents hypothetical data for illustrative purposes.

Immunoassays (e.g., ELISA) for Peptide Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for the quantification of peptides. These methods are based on the specific binding of an antibody to the target peptide. While often highly sensitive, immunoassays can sometimes suffer from cross-reactivity with structurally similar molecules, such as metabolites. researchgate.netnih.gov

The development of an ELISA for this compound would require the generation of specific polyclonal or monoclonal antibodies that recognize a unique epitope on the peptide. A competitive ELISA format is commonly used for small molecules like peptides. In this format, the peptide in the sample competes with a labeled version of the peptide for binding to a limited number of antibody-binding sites. The amount of labeled peptide bound is inversely proportional to the concentration of the peptide in the sample.

Table 2: Comparison of LC-MS/MS and ELISA for Peptide Quantification

| Feature | LC-MS/MS | ELISA |

| Specificity | High, based on mass-to-charge ratio and fragmentation pattern | Can be variable, potential for cross-reactivity |

| Sensitivity | High, often in the low ng/mL to pg/mL range | Very high, can reach the pg/mL range |

| Development Time | Relatively short | Can be lengthy due to antibody development |

| Throughput | Moderate to high | High |

| Cost per Sample | Generally higher | Generally lower |

| Multiplexing | Can measure multiple analytes simultaneously | Typically measures a single analyte |

Sample Preparation Strategies for Biological Matrices (non-human)

Effective sample preparation is a critical step to remove interfering substances and enrich the analyte from complex biological matrices, such as plasma, serum, or tissue homogenates. webflow.comthermofisher.com The choice of sample preparation technique depends on the physicochemical properties of the peptide and the nature of the biological matrix.

Common sample preparation techniques for peptides include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. However, it may not effectively remove all interferences.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective and widely used method that utilizes a solid sorbent to selectively retain and elute the analyte. mdpi.com Different sorbents (e.g., C18, mixed-mode cation exchange) can be used depending on the peptide's properties.

For tissue samples, an initial homogenization step is required to release the peptide from the cells. metwarebio.comcreative-proteomics.com This can be achieved through mechanical disruption (e.g., using a homogenizer or sonicator) or chemical lysis. webflow.com Following homogenization, the resulting lysate can be further processed using the techniques described above.

Methodology for Metabolite Quantification

Understanding the metabolic fate of a therapeutic peptide is essential for evaluating its efficacy and safety. researchgate.net Mass spectrometry-based approaches are powerful tools for the identification and quantification of peptide metabolites. nih.govacs.org

The primary routes of peptide metabolism include proteolysis by peptidases, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments or individual amino acids. Other metabolic transformations can also occur, such as oxidation or deamidation.

A common strategy for metabolite identification involves incubating the parent peptide with relevant in vitro systems, such as liver microsomes, hepatocytes, or plasma from the non-human species of interest. The samples are then analyzed by high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns. acs.org

Once metabolites are identified, a quantitative LC-MS/MS method can be developed and validated for the simultaneous measurement of the parent peptide and its major metabolites. This allows for a comprehensive assessment of the peptide's pharmacokinetic profile. An analytical workflow for metabolite identification may involve top-down differential mass spectrometry to distinguish and discover metabolites from complex biological matrices. nih.gov For structural interpretation, a theoretical metabolite database can be generated and matched against the experimental data. nih.govacs.org

Conclusion and Future Research Directions

Summary of Key Academic Insights on H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Currently, there is a notable absence of specific academic literature and experimental data for the octapeptide this compound. However, a comprehensive analysis of its constituent amino acids provides a foundational understanding of its potential biochemical properties and functions. The peptide's sequence, rich in aromatic, hydrophobic, and positively charged residues, suggests a predisposition for engaging in significant biological interactions.

The presence of arginine and lysine (B10760008) residues imparts a net positive charge at physiological pH, which is crucial for interactions with negatively charged molecules such as nucleic acids and acidic proteins. researchgate.netcreative-peptides.comnih.govnih.gov Arginine, with its guanidinium (B1211019) group, is known to participate in hydrogen bonding, ionic bonds, and cation-π interactions, contributing to protein folding and stability. researchgate.netnih.gov Lysine's primary amino group is highly reactive and can form various types of bonds, including isopeptide bonds, making it a key site for post-translational modifications like ubiquitination. youtube.comyoutube.com